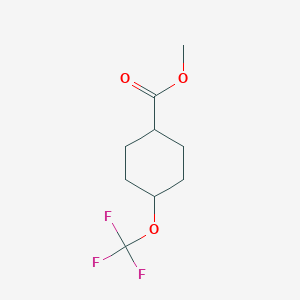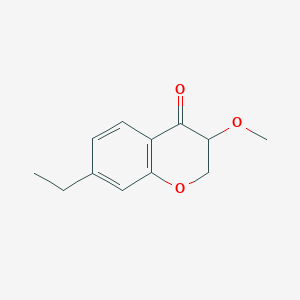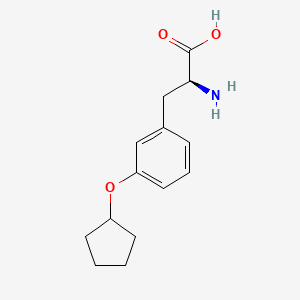
(2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a cyclopentyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and L-alanine.
Formation of Intermediate: The aldehyde group of 3-cyclopentyloxybenzaldehyde is first converted to an imine intermediate by reacting with L-alanine in the presence of a suitable catalyst.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
3-phenylpropionic acid: A structurally similar compound with a phenyl ring but lacking the cyclopentyloxy group.
3-((4-Hydroxyphenyl)amino)propanoic acid: Another similar compound with a hydroxyphenyl group instead of a cyclopentyloxy group.
Uniqueness
(2S)-2-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-cyclopentyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO3/c15-13(14(16)17)9-10-4-3-7-12(8-10)18-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9,15H2,(H,16,17)/t13-/m0/s1 |
InChIキー |
YSUDWTXHGORLBK-ZDUSSCGKSA-N |
異性体SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C[C@@H](C(=O)O)N |
正規SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



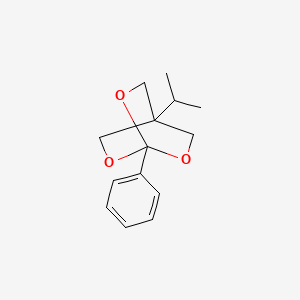
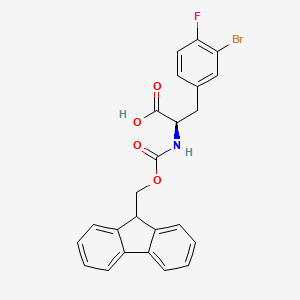
![Diethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15233885.png)
![rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B15233888.png)

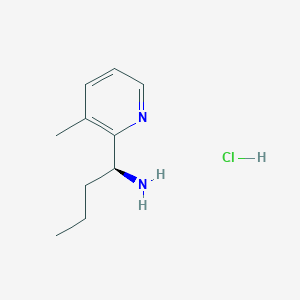
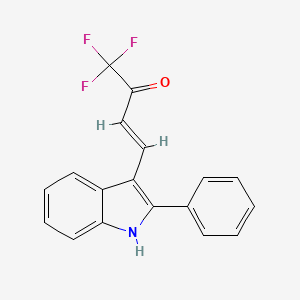
![Pyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B15233916.png)

![4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233928.png)

